molecular formula C46H32Cl2N6O4 B14627402 2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy- CAS No. 56358-42-0

2-Naphthalenecarboxamide, N,N'-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-

Cat. No.: B14627402
CAS No.: 56358-42-0
M. Wt: 803.7 g/mol
InChI Key: CDUQTTHCTBEGKX-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, N,N’-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy- is a complex organic compound known for its unique structural properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxamide, N,N’-1,5-naphthalenediylbis[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy- typically involves multiple steps, including the formation of azo bonds and the introduction of naphthalene rings. Common synthetic routes include diazotization of aromatic amines followed by coupling with naphthalenecarboxamide derivatives. Reaction conditions often involve acidic or basic environments to facilitate the formation of azo bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated

Properties

CAS No.

56358-42-0

Molecular Formula

C46H32Cl2N6O4

Molecular Weight

803.7 g/mol

IUPAC Name

4-[(3-chloro-2-methylphenyl)diazenyl]-N-[5-[[4-[(3-chloro-2-methylphenyl)diazenyl]-3-hydroxynaphthalene-2-carbonyl]amino]naphthalen-1-yl]-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C46H32Cl2N6O4/c1-25-35(47)17-9-19-37(25)51-53-41-29-13-5-3-11-27(29)23-33(43(41)55)45(57)49-39-21-7-16-32-31(39)15-8-22-40(32)50-46(58)34-24-28-12-4-6-14-30(28)42(44(34)56)54-52-38-20-10-18-36(48)26(38)2/h3-24,55-56H,1-2H3,(H,49,57)(H,50,58)

InChI Key

CDUQTTHCTBEGKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=C4C=CC=C5NC(=O)C6=CC7=CC=CC=C7C(=C6O)N=NC8=C(C(=CC=C8)Cl)C)O

Origin of Product

United States

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